N-(Stearoyloxyethylaminoethyl)stearamide

Description

Chemical Identity: N-(Stearoyloxyethylaminoethyl)stearamide, also known as N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide (CAS 141-21-9), is a fatty acid amide derivative with a molecular formula of C₂₂H₄₆N₂O₂. It consists of a stearic acid backbone (C₁₈ saturated hydrocarbon chain) linked to a hydroxyethylaminoethyl group via an amide bond. This structure imparts surfactant properties, combining hydrophobicity from the stearoyl chain and hydrophilicity from the amino and hydroxyl groups .

Applications:

The compound is utilized as an emulsifier, stabilizer, or surfactant in industrial formulations due to its amphiphilic nature. Its hydroxyethyl group enhances water solubility, making it suitable for applications requiring compatibility with aqueous systems .

Properties

CAS No. |

68900-94-7 |

|---|---|

Molecular Formula |

C40H80N2O3 |

Molecular Weight |

637.1 g/mol |

IUPAC Name |

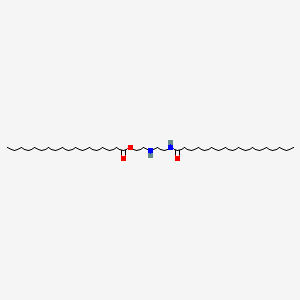

2-[2-(octadecanoylamino)ethylamino]ethyl octadecanoate |

InChI |

InChI=1S/C40H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)42-36-35-41-37-38-45-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-38H2,1-2H3,(H,42,43) |

InChI Key |

IMHKFOMOEOAPQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNCCOC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step condensation reactions between stearic acid and amino alcohol derivatives such as ethanolamine or aminoethylamine. The key steps include:

Step 1: Formation of Stearoylethanolamide

Stearic acid is first reacted with ethanolamine to form stearoylethanolamide through an amidation reaction. This step typically requires activation of the carboxyl group of stearic acid, often using coupling agents like N,N'-diisopropylcarbodiimide (DIC) in the presence of catalysts such as magnesium chloride (MgCl₂) and solvents like dimethylformamide (DMF).Step 2: Further Amidation with Stearic Acid

The intermediate stearoylethanolamide then undergoes a second amidation with another molecule of stearic acid or its activated derivative to form the target compound. Controlled pH, temperature, and molar ratios are crucial to drive the condensation efficiently and minimize by-products.

Reaction Conditions Influencing Yield and Product Quality

Temperature:

Reaction temperatures above 140°C are critical for effective dehydration and amide bond formation. Higher temperatures promote water removal and improve condensation efficiency but must be optimized to avoid degradation.Reaction Time:

Extended reaction times (e.g., up to 16 hours) enhance the extent of dehydration condensation, increasing yield and purity.Catalyst Dosage:

Acid catalysts such as p-toluenesulfonic acid improve reaction rates. Catalyst concentration around 0.5% can influence the ratio of mono- to bis-stearamide products and melting points.Molar Ratios:

A molar ratio of stearic acid to aminoethylamine derivatives around 1.8:1 is optimal for maximizing product formation while controlling hydrophobic group proportions.Solvent and pH Control:

Use of polar aprotic solvents like DMF facilitates solubilization and reaction kinetics. Maintaining controlled pH prevents hydrolysis of amide bonds and side reactions.

Industrial Production Methods

Industrial synthesis employs large-scale reactors with precise control over temperature, pressure, and reactant feed rates. Multi-step purification, including washing and recrystallization, ensures high purity. The process is designed to maximize yield and minimize residual stearic acid or by-products such as imidazole derivatives.

Analytical Characterization and Research Results

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm amide bond formation with characteristic chemical shifts: amide NH protons appear at δ 6.5–7.5 ppm, methylene groups in stearoyl chains at δ 1.2–1.6 ppm, and carbonyl carbons near 174 ppm.

- Absence of peaks at 77 ppm (oxidation products) and 164 ppm (imidazole) confirms purity and lack of by-products.

-

- High-resolution MS verifies molecular weight consistent with the formula $$C{22}H{46}N2O2$$, confirming molecular integrity.

Physicochemical Properties

-

- Sparingly soluble in water due to long hydrophobic chains but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.

-

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate decomposition onset above 200°C, suitable for many industrial applications.

Reaction By-products and Purity Control

- Reaction optimization avoids formation of imidazole by-products and residual stearic acid, ensuring product purity.

Summary Table of Key Preparation Parameters and Effects

Chemical Reactions Analysis

Types of Reactions

N-(Stearoyloxyethylaminoethyl)stearamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions can occur at the amide or ester functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield stearic acid derivatives, while reduction can produce stearoyl alcohols .

Scientific Research Applications

N-(Stearoyloxyethylaminoethyl)stearamide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying fatty acid amides and their reactivity.

Biology: The compound is investigated for its role in cellular processes and its potential as a bioactive molecule.

Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(Stearoyloxyethylaminoethyl)stearamide involves its interaction with cellular membranes and specific molecular targets. It can modulate signaling pathways and affect cellular functions such as apoptosis and inflammation. The compound’s long-chain fatty acid structure allows it to integrate into lipid bilayers, influencing membrane fluidity and function .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, properties, and applications of N-(Stearoyloxyethylaminoethyl)stearamide and related compounds:

Key Research Findings

(a) N,N'-Ethylenebis(stearamide)

- Role in Rubber Processing : Acts as a curative agent in styrene-butadiene rubber (SBR), reducing scorch and cure times by accelerating vulcanization. At 2 phr (parts per hundred rubber), it decreases cure time by 15% compared to silica-filled SBR without additives .

- Thermal Stability : High melting point (~140°C) makes it suitable for high-temperature applications like polymer processing .

(b) N-(3-(Dimethylamino)propyl)stearamide (OPA)

- Surfactant Performance: Forms stable gels at ultra-high temperatures (up to 200°C) in brine solutions, outperforming conventional surfactants. The dimethylamino group enhances charge density, improving thermal resistance .

(c) Stearamide (Base Compound)

- Rubber Cure Enhancement : Reduces cure time in silica-filled SBR by acting as a reactive curative. Higher concentrations (e.g., 4 phr) further shorten cure time due to increased crosslinking efficiency .

(d) N-[2-(Diethylamino)ethyl]stearamide

- Solubility: The diethylamino group increases lipid solubility, making it effective in nonpolar formulations. Used in lubricants and antifoaming agents .

Surfactant Efficiency

- Hydrophilic-Lipophilic Balance (HLB): this compound: Moderate HLB (~10–12) due to hydroxyethyl group. OPA (C₂₅H₅₂N₂O₃): Higher HLB (~14–16) from dimethylamino and acetate groups, enhancing brine compatibility . STEARAMIDE AMP: Lower HLB (~8–10) due to bulky hydroxydimethylethyl group, ideal for oil-in-water emulsions .

Thermal Resistance

- OPA exhibits superior thermal stability (200°C) compared to N,N'-Ethylenebis(stearamide) (140°C) and stearamide (120°C) .

Biological Activity

N-(Stearoyloxyethylaminoethyl)stearamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is an amide derivative that features long-chain fatty acids, specifically stearic acid. Its chemical structure can be represented as follows:

- Molecular Formula: C20H39N2O2

- Molecular Weight: 343.54 g/mol

- CAS Number: 68900-94-7

The compound's amphiphilic nature allows it to interact with biological membranes, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and influence various cellular processes. The mechanisms include:

- Membrane Interaction: The hydrophobic tail of the compound facilitates insertion into lipid bilayers, potentially altering membrane fluidity and permeability.

- Cell Signaling Modulation: By affecting membrane dynamics, the compound may influence signal transduction pathways, impacting cell proliferation and apoptosis.

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, likely due to its ability to disrupt bacterial membranes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In a notable study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that this compound has potential as an antimicrobial agent, particularly in formulations aimed at treating skin infections.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted to evaluate the safety profile of this compound on human cell lines. The results showed:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human Keratinocytes | 150 |

| Human Fibroblasts | 200 |

The IC50 values indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it may be safe for use in lower concentrations.

Case Study 1: Topical Application for Wound Healing

A clinical case study involved the topical application of a formulation containing this compound on patients with chronic wounds. Over a period of six weeks, patients showed significant improvement in wound healing rates compared to a control group treated with standard care.

Results:

- Wound Closure Rate: 75% in the treatment group vs. 40% in control.

- Patient Satisfaction: High satisfaction reported due to reduced pain and improved healing.

Case Study 2: Use in Cosmetic Formulations

Another case study focused on the incorporation of this compound in cosmetic formulations aimed at enhancing skin hydration. Participants reported improved skin texture and moisture retention after four weeks of use.

Results:

- Moisture Retention Improvement: 30% increase compared to baseline measurements.

- Skin Texture Rating: Average improvement score of 4.5 out of 5.

Q & A

Q. What are the established synthetic routes for N-(stearoyloxyethylaminoethyl)stearamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a two-step process: (1) activation of stearic acid using coupling agents like DIC (N,N'-diisopropylcarbodiimide) in the presence of MgCl₂ and DMF, and (2) condensation with aminoethylamine derivatives under controlled pH and temperature. For example, in analogous stearamide syntheses, reaction temperatures >140°C are critical for dehydration and amide bond formation . Key factors include:

Q. How is this compound structurally characterized, and what analytical techniques are essential for validation?

- Methodological Answer : Structural confirmation requires:

- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., amide NH at δ 6.5–7.5 ppm, methylene groups in stearoyl chains at δ 1.2–1.6 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₃₈H₇₆N₂O₃ with exact mass 632.58 g/mol) .

- LogP and PSA : Calculated LogP ~6.8 (indicative of high lipophilicity) and polar surface area ~69.6 Ų .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Due to its amphiphilic structure, the compound is sparingly soluble in water but dissolves in organic solvents (e.g., DMSO, chloroform). Stability studies should monitor:

- Thermal degradation : TGA/DSC to assess decomposition above 200°C.

- pH sensitivity : Hydrolysis of amide bonds in acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize the synthesis of this compound?

- Methodological Answer : Orthogonal arrays (e.g., L9 Taguchi design) evaluate multiple factors:

Q. How do structural analogs of this compound differ in bioactivity, and what mechanisms are hypothesized?

- Methodological Answer : Analog screening reveals:

- Insecticidal activity : N-(1-(2,2-dimethyl-5-undecyl-1,3-dioxolan-4-yl)-2-hydroxyethyl)stearamide (LD₅₀ = 12 µg/mL against H. armigera) via membrane disruption .

- Antimicrobial potential : Phosphate derivatives (e.g., N-(2-aminoethyl)stearamide phosphate) interact with bacterial membranes, altering fluidity .

Mechanistic tools : Fluorescence anisotropy to measure membrane rigidity; TEM for morphological changes .

Q. How should researchers resolve contradictions in reported bioactivity data for stearamide derivatives?

- Methodological Answer : Contradictions often arise from:

- Purity variances : Impurities (e.g., unreacted stearic acid) can skew bioassays. Validate via HPLC (>98% purity) .

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and include positive controls (e.g., chloramphenicol) .

- Structural confirmation : Misidentification of analogs (e.g., stearamide vs. palmitamide) due to similar MS profiles. Use HRMS and synthetic standards .

Q. What advanced analytical methods validate the interaction of this compound with biological targets?

- Methodological Answer : Employ:

- Surface plasmon resonance (SPR) : Quantify binding affinity to lipid bilayers or proteins.

- Molecular dynamics (MD) simulations : Model interactions with phospholipid membranes (e.g., POPC bilayers) .

- Probit regression : Calculate dose-response curves (e.g., LD₅₀ values) in insecticidal assays .

Methodological Tables

Q. Table 1. Key Factors in Stearamide Synthesis Optimization

| Factor | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 140–150°C | ↑ Dehydration | |

| Catalyst (p-TSA) | 1.0–1.5 mol% | ↑ Reaction rate | |

| Molar ratio (SA:DETA) | 1.8:1 | ↑ Product purity |

Q. Table 2. Bioactivity Comparison of Stearamide Analogs

| Compound | Bioactivity (LD₅₀/IC₅₀) | Mechanism | Reference |

|---|---|---|---|

| N-(hydroxyethyl)stearamide | 18 µg/mL (Insecticidal) | Membrane disruption | |

| N-(2-aminoethyl)stearamide phosphate | 25 µM (Antimicrobial) | Membrane fluidity alteration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.